beta-Ccb

Descripción general

Descripción

Beta-blockers and calcium channel blockers are medications commonly prescribed for the treatment of hypertension and tachyarrhythmias . Beta-blockers prevent stimulation of the beta-adrenergic receptors at the nerve endings of the sympathetic nervous system and therefore reduce systolic pressure, heart rate, and cardiac contractility and output . Calcium channel blockers block voltage-gated calcium channels and inhibit the influx of calcium ions into cardiac and smooth muscle cells .

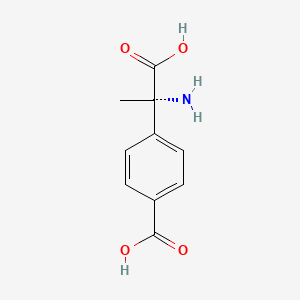

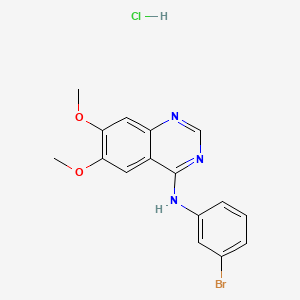

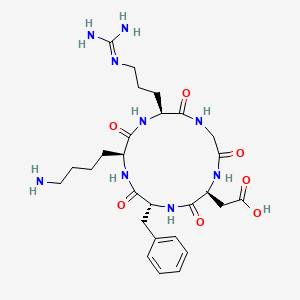

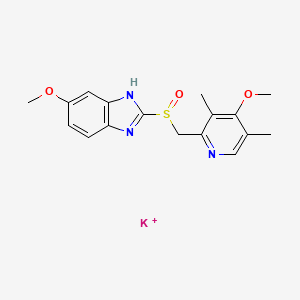

Molecular Structure Analysis

While all approved calcium channel blockers inhibit the L-type calcium channel on cells, they are divided into two major categories based upon their predominant physiologic effects: the dihydropyridines, which are predominantly vasodilators and generally have limited chronotropic and inotropic effects, and the non-dihydropyridines, which are less potent vasodilators and also slow cardiac contractility and conduction .

Chemical Reactions Analysis

Beta-blockers and calcium channel blockers (CCB) are milestones in the treatment of stable coronary ischaemic disease. Their main effects are particularly suited for the management of effort-induced angina because of the reduction of oxygen demand they achieve .

Aplicaciones Científicas De Investigación

Cardiovascular Conditions

Beta-blockers are widely used for many cardiovascular conditions . They limit the effects of catecholamine excess, affecting inotropy and chronotropy, providing anti-arrhythmic and anti-ischaemic effects, and inhibiting renin release .

Coronary Artery Disease (CAD)

In the management of CAD, beta-blockers have shown to reduce mortality in analyses before routine reperfusion . However, there was a lack of benefit in contemporary studies where ≥50% of patients received thrombolytics or intervention . Beta-blockers reduced incident myocardial infarction (MI) at the expense of increased heart failure (HF) .

Heart Failure (HF)

In HF with reduced ejection fraction, beta-blockers demonstrated a reduction in mortality and HF hospitalization in sinus rhythm, but not in atrial fibrillation .

Surgery

In patients undergoing surgery, beta-blockers showed no effect on mortality for cardiac surgery, but increased mortality in non-cardiac surgery . In non-cardiac surgery, beta-blockers reduced MI after surgery but increased the risk of stroke .

Hypertension

In hypertension, beta-blockers identified no benefit versus placebo, but beta-blockers were inferior to other agents for preventing mortality and stroke .

Diabetes Mellitus or Chronic Obstructive Pulmonary Disease

When indicated, cardioselective beta-blockers should be prescribed in patients with diabetes mellitus or chronic obstructive pulmonary disease .

Mecanismo De Acción

Target of Action

Beta-Ccb, a combination of beta-blockers and calcium channel blockers (CCBs), primarily targets the beta-adrenergic receptors and L-type calcium channels in the human cardiovascular system . Beta-adrenergic receptors are found in the heart muscle and kidneys, while L-type calcium channels are located on vascular smooth muscle, cardiac myocytes, and cardiac nodal tissue .

Biochemical Pathways

The biochemical pathways affected by Beta-Ccb involve the regulation of calcium influx and the sympathetic nervous system. In vascular smooth muscle and cardiac myocytes, calcium influx stimulates muscle contraction. Calcium influx in nodal tissue plays an important role in pacemaker currents and in phase 0 of action potentials . By blocking calcium entry into the cell, CCBs cause vascular smooth muscle relaxation (vasodilation), decreased myocardial force generation (negative inotropy; decreased contractility), decreased heart rate (negative chronotropy), and decreased conduction velocity (negative dromotropy), particularly at the atrioventricular node .

Result of Action

The molecular and cellular effects of Beta-Ccb’s action include decreased heart rate, contractility, and atrioventricular conduction due to the action of beta-blockers . CCBs cause vascular smooth muscle relaxation (vasodilation), decreased myocardial force generation (negative inotropy; decreased contractility), decreased heart rate (negative chronotropy), and decreased conduction velocity (negative dromotropy), particularly at the atrioventricular node .

Safety and Hazards

While beta-blockers and calcium channel blockers may both be efficacious for lowering blood pressure in pregnancy, this genetic evidence suggests that beta-blocker use may lower birthweight. Conversely, calcium channel blocker use may reduce the risk of pre-eclampsia and eclampsia without impacting gestational diabetes risk or birthweight .

Propiedades

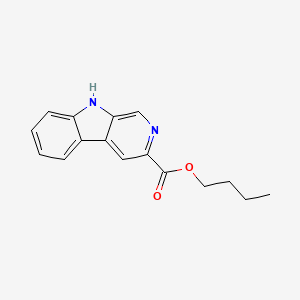

IUPAC Name |

butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-2-3-8-20-16(19)14-9-12-11-6-4-5-7-13(11)18-15(12)10-17-14/h4-7,9-10,18H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNGIELOOKACSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90233426 | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nbbcc | |

CAS RN |

84454-35-3 | |

| Record name | Butyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84454-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084454353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90233426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

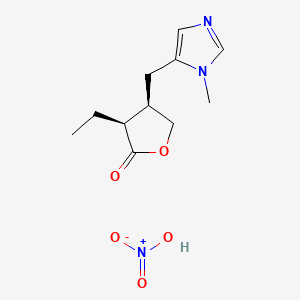

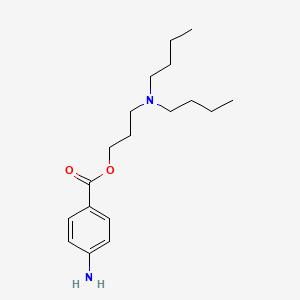

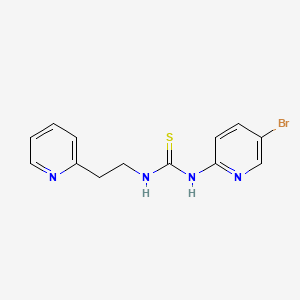

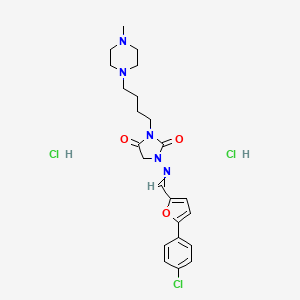

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.